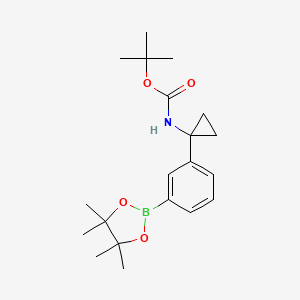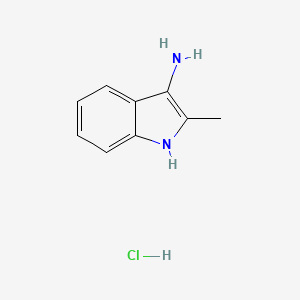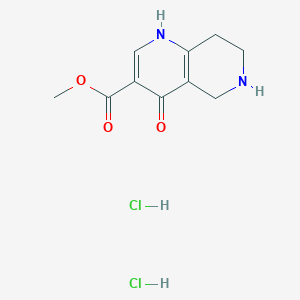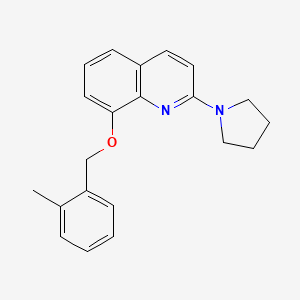
7-(diethylamino)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(diethylamino)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one, also known as DMEM, is a synthetic compound that has been widely used in scientific research. This compound is a fluorescent dye that can be used to label and visualize various biological materials, including cells, tissues, and proteins.
Wissenschaftliche Forschungsanwendungen
Fluorescent Materials and Molecular Switches
This compound exhibits properties that make it suitable for use in fluorescent materials. It has been reported to show aggregation-induced emission , acidochromism , and mechanochromic luminescent features . These properties are valuable in the development of molecular switches and can be utilized in information protection applications through a write-erase-write fluorescent platform .
Radiation Detection
In the field of radiation detection, derivatives of this compound have been used to fabricate liquid scintillators. These scintillators are advantageous due to their ease of manufacture, large size, and short fluorescence decay time. They are particularly useful for gamma spectroscopy and have been shown to perform well in gamma and neutron measurement tests .
Superoxide Anion Detection
The aromatization process of this compound provides an alternative fluorescent probing technique. It has been used to selectively detect the concentration of superoxide anion in solutions, which is a crucial application in the study of oxidative stress and related biological processes .
Photocuring Applications
Coumarin-based oxime esters with terminal heterocyclic moieties derived from this compound have been developed as photobleachable initiators for deep photocuring under visible LED light irradiation. These initiators are significant for various biomedical applications and the photopolymerization of thick materials .
Dye Aggregation and Complex Formation
The compound has been used as a laser dye, fluorescent label, and biomedical inhibitor. Its tendency to aggregate is a critical factor that affects its optoelectronic properties, which is essential knowledge for the molecular design of organic dyes with tailored aggregation tendencies or antiaggregation characteristics .
Colorimetric and Fluorescent Probing
A derivative of this compound has been developed as a reversible colorimetric and fluorescent probe that can selectively detect metal ions such as Al3+. This application is particularly relevant in environmental monitoring and biomedical diagnostics .
Wirkmechanismus
Target of Action
The primary target of the compound 7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is the superoxide anion . The superoxide anion plays a crucial role in cellular processes, particularly in the regulation of redox signaling pathways .
Mode of Action
The compound interacts with its target, the superoxide anion, through a process known as aromatisation . This interaction results in a change in the fluorescence properties of the compound, allowing for the selective detection of the superoxide anion in solution .
Biochemical Pathways
The interaction of 7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one with the superoxide anion affects the redox signaling pathways . These pathways are critical for various cellular functions, including cell growth, differentiation, and response to stress .
Pharmacokinetics
Its fluorescence properties suggest that it may have good bioavailability, as fluorescence can be a useful property for tracking the distribution of a compound within a biological system .
Result of Action
The molecular and cellular effects of the action of 7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one include the selective detection of the superoxide anion . This detection can provide valuable information about the status of redox signaling pathways within a cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one. For instance, the compound’s fluorescence properties can be affected by the solvent used . In one study, it was reported that evaluating the compound’s sensing probes in anhydrous DMSO instead of in aqueous buffers provided advantages .
Eigenschaften
IUPAC Name |
7-(diethylamino)-6-fluoro-1-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S/c1-5-24(6-2)19-12-18-16(11-17(19)22)21(25)20(13-23(18)4)28(26,27)15-9-7-14(3)8-10-15/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFSENRFDLDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-[(methoxyamino)methylene]acetamide](/img/structure/B2577326.png)
![N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2577327.png)

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577330.png)
![4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2577331.png)
![3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2577332.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2577336.png)
![2-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2577338.png)


![1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2577343.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2577347.png)
